4-Hydroxy-2'-methyl[1,1'-biphenyl]-3-carbaldehyde
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Overview
Description
4-Hydroxy-2’-methyl[1,1’-biphenyl]-3-carbaldehyde is an organic compound that belongs to the class of biphenyl derivatives This compound is characterized by the presence of a hydroxyl group at the 4-position, a methyl group at the 2’-position, and an aldehyde group at the 3-position of the biphenyl structure
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Hydroxy-2’-methyl[1,1’-biphenyl]-3-carbaldehyde can be achieved through several synthetic routes. One common method involves the Friedel-Crafts acylation of 2-methylbiphenyl with an appropriate acyl chloride, followed by oxidation to introduce the aldehyde group. The hydroxyl group can be introduced through a subsequent hydroxylation reaction.
Industrial Production Methods: In an industrial setting, the production of 4-Hydroxy-2’-methyl[1,1’-biphenyl]-3-carbaldehyde may involve the use of catalytic processes to enhance yield and selectivity. Catalysts such as palladium on carbon (Pd/C) or other transition metal catalysts can be employed to facilitate the hydroxylation and oxidation steps. The reaction conditions typically include controlled temperatures and pressures to optimize the reaction efficiency.
Chemical Reactions Analysis
Types of Reactions: 4-Hydroxy-2’-methyl[1,1’-biphenyl]-3-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The hydroxyl group can participate in nucleophilic substitution reactions, forming ethers or esters.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)
Substitution: Alkyl halides, acid chlorides
Major Products:
Oxidation: 4-Hydroxy-2’-methyl[1,1’-biphenyl]-3-carboxylic acid
Reduction: 4-Hydroxy-2’-methyl[1,1’-biphenyl]-3-methanol
Substitution: Various ethers and esters depending on the substituents used
Scientific Research Applications
4-Hydroxy-2’-methyl[1,1’-biphenyl]-3-carbaldehyde has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a building block in organic synthesis.
Biology: The compound can be used in the study of enzyme-catalyzed reactions and as a probe in biochemical assays.
Industry: The compound can be used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 4-Hydroxy-2’-methyl[1,1’-biphenyl]-3-carbaldehyde involves its interaction with various molecular targets. The hydroxyl and aldehyde groups can form hydrogen bonds and other interactions with enzymes and receptors, modulating their activity. The compound may also participate in redox reactions, influencing cellular processes and signaling pathways.
Comparison with Similar Compounds
- 4-Hydroxybiphenyl
- 2-Methylbiphenyl
- 4-Hydroxy-3-methylbiphenyl
Comparison: 4-Hydroxy-2’-methyl[1,1’-biphenyl]-3-carbaldehyde is unique due to the presence of both a hydroxyl group and an aldehyde group on the biphenyl structure This combination of functional groups allows for a diverse range of chemical reactions and interactions, making it a versatile compound in various applications
Properties
IUPAC Name |
2-hydroxy-5-(2-methylphenyl)benzaldehyde |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12O2/c1-10-4-2-3-5-13(10)11-6-7-14(16)12(8-11)9-15/h2-9,16H,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BZEDKBRMRLPODN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2=CC(=C(C=C2)O)C=O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10602433 |
Source
|
Record name | 4-Hydroxy-2'-methyl[1,1'-biphenyl]-3-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10602433 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
628305-98-6 |
Source
|
Record name | 4-Hydroxy-2'-methyl[1,1'-biphenyl]-3-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10602433 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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